molecular formula C12H12F6N2O2S B13236311 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine

1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine

Cat. No.: B13236311
M. Wt: 362.29 g/mol
InChI Key: FWXRYDHZTLMKQN-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine is a sulfonamide derivative featuring a piperazine core substituted with a sulfonyl group linked to a 3,5-bis(trifluoromethyl)phenyl moiety. The compound is typically synthesized via nucleophilic substitution, where piperazine reacts with a sulfonyl chloride derivative of 3,5-bis(trifluoromethyl)benzene under basic conditions (e.g., triethylamine in CH₂Cl₂) . Its applications span medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems are critical, such as kinase inhibitors or serotonin receptor modulators .

Properties

Molecular Formula

C12H12F6N2O2S

Molecular Weight

362.29 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C12H12F6N2O2S/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20/h5-7,19H,1-4H2

InChI Key

FWXRYDHZTLMKQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Sulfonylation of Piperazine with 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

The most direct and commonly reported synthetic approach involves the nucleophilic substitution reaction of piperazine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The general reaction scheme is:

$$
\text{Piperazine} + \text{3,5-bis(trifluoromethyl)benzenesulfonyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine}
$$

  • Reaction conditions : Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
  • Base : Triethylamine or other tertiary amines are used to neutralize the hydrochloric acid generated.
  • Temperature : Ambient to slightly elevated temperatures (0–25 °C) to control reaction rate and selectivity.
  • Workup : The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

This method is favored for its straightforwardness and relatively high yields. It is also adaptable for scale-up and industrial production, often employing continuous flow reactors to improve efficiency and reproducibility.

Multi-Step Synthesis Involving Protected Piperazine and Coupling Strategies

In some research contexts, especially when preparing analogs or derivatives, a multi-step synthetic route is employed:

  • Step 1 : Protection of piperazine nitrogen atoms (e.g., Boc-protection) to control regioselectivity.
  • Step 2 : Coupling of the protected piperazine with aryl halides or sulfonyl chlorides bearing the 3,5-bis(trifluoromethyl)phenyl moiety via nucleophilic aromatic substitution or sulfonylation.
  • Step 3 : Deprotection of the piperazine nitrogen to yield the target sulfonylated piperazine.

This approach allows for structural modifications and the synthesis of analogs, as seen in studies synthesizing sulfonyl piperazine LpxH inhibitors and related compounds.

Reaction Optimization and Analytical Characterization

Key Synthetic Parameters

Parameter Typical Conditions Notes
Solvent Dichloromethane, Tetrahydrofuran Anhydrous preferred
Base Triethylamine, DIPEA Neutralizes HCl formed
Temperature 0–25 °C Ambient to mild heating
Reaction Time 1–24 hours Monitored by TLC or HPLC
Purification Recrystallization, Column Chromatography Ensures high purity

Spectroscopic and Analytical Techniques

Computational and Mechanistic Insights

Computational chemistry tools such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been applied to study:

  • The interaction energies of the sulfonylpiperazine with biological targets.
  • The stability of the sulfonamide bond under physiological conditions.
  • Optimization of substituents to improve binding affinity and metabolic stability.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Direct sulfonylation Piperazine + 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under base Simple, high yield, scalable Requires anhydrous conditions
Multi-step protection/coupling Boc-protection of piperazine, coupling, deprotection Allows analog synthesis More steps, longer synthesis time
Transfer hydrogenation & enzymatic acylation (patent) Preparation of related intermediates with trifluoromethyl groups High stereoselectivity possible Indirect route, complex setup

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and enhancing its inhibitory effects .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., -CF₃, -SO₂): Enhance metabolic stability and binding to hydrophobic pockets in proteins .
  • Bulkier groups (e.g., benzodioxole): Increase steric hindrance, affecting receptor selectivity .
  • Halogens (e.g., -F): Improve membrane permeability and bioavailability .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl groups in 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine confer higher logP values (~3.5) compared to non-fluorinated analogs (e.g., 1-(4-methoxyphenyl)piperazine, logP ~2.1) .
  • Thermal Stability: Sulfonylpiperazines generally exhibit higher decomposition temperatures (>200°C) due to strong S=O bonds, whereas non-sulfonylated analogs (e.g., benzylpiperazine) degrade below 150°C .

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine is a compound characterized by its unique structural features, which include a piperazine ring substituted with a sulfonyl group and a phenyl ring bearing two trifluoromethyl groups. This structure imparts distinctive chemical and physical properties, making it valuable in various fields, particularly medicinal chemistry and biological research.

The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with piperazine in the presence of a base like triethylamine. This reaction is usually conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cell membranes effectively. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and enhancing its inhibitory effects on enzyme activity.

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine has been investigated for various biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its mechanism often involves binding to the active sites of these enzymes, thereby blocking substrate access.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.
  • Anticancer Activity : There is ongoing research into the anticancer potential of this compound. Similar trifluoromethyl-substituted compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related compounds in inhibiting steroid 5α-reductase type 1 (SRD5A1), an enzyme implicated in androgen metabolism. For instance, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide demonstrated an IC50 value of 1.44 ± 0.13 µM against SRD5A1 with low cytotoxicity (IC50 = 29.99 ± 8.69 µM), indicating its potential as a non-steroidal therapeutic agent .

Moreover, structural analogs have been evaluated for their antimicrobial properties. A study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives showed significant antibacterial activity against drug-resistant strains such as MRSA, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . These findings suggest that the trifluoromethyl motif enhances the pharmacological profile of compounds.

Comparative Analysis

To better understand the biological activity of 1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 Value
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amideStructureSRD5A1 Inhibitor1.44 µM
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivativesStructureAntimicrobial against MRSAMBEC = 1 µg/mL

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